molecular formula C17H14F2N6OS B15099645 N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15099645
M. Wt: 388.4 g/mol
InChI Key: DPVWDZKEAOSLOD-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H14F2N6OS and its molecular weight is 388.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure features a difluorophenyl group and a triazole moiety, which are known to enhance biological activity. The presence of the sulfanyl group may also contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with triazole structures often exhibit a range of biological activities including antifungal, antibacterial, and antiparasitic properties. The specific activities of this compound have been evaluated in several studies.

Antifungal Activity

One study highlighted the antifungal properties of similar triazole compounds against various fungal strains, including fluconazole-resistant Candida species. These compounds demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Antibacterial Activity

The antibacterial activity of related triazole derivatives has been documented against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 2 μg/ml . While specific data for this compound is limited, its structural similarities suggest potential efficacy.

Antiparasitic Activity

The compound's potential against parasitic infections has also been explored. In particular, modifications in the triazole structure have been associated with enhanced leishmanicidal activity. Compounds with similar configurations demonstrated micromolar activity against Leishmania species .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro experiments were conducted to assess the compound's biological activity. These studies revealed varying degrees of effectiveness depending on structural modifications. For example, compounds with short lipophilic alkyl groups exhibited moderate antiparasitic activities while maintaining favorable solubility profiles .
  • Pharmacokinetics : Pharmacokinetic studies indicated that certain derivatives had improved metabolic stability but at the cost of reduced antiparasitic efficacy. This highlights the importance of optimizing both pharmacodynamics and pharmacokinetics in drug design .
  • Structure–Activity Relationship (SAR) : The SAR analysis showed that the introduction of halogen atoms significantly impacted biological activity. Specifically, difluoro and trifluoromethyl substitutions were noted to enhance solubility while affecting selectivity for target enzymes like CYP450 .

Data Tables

Activity Type Target Organisms MIC (μg/ml) Reference
AntifungalCandida spp.2
AntibacterialMRSA2
AntiparasiticLeishmania spp.Micromolar

Properties

Molecular Formula

C17H14F2N6OS

Molecular Weight

388.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H14F2N6OS/c1-2-7-25-16(14-9-20-5-6-21-14)23-24-17(25)27-10-15(26)22-11-3-4-12(18)13(19)8-11/h2-6,8-9H,1,7,10H2,(H,22,26)

InChI Key

DPVWDZKEAOSLOD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=NC=CN=C3

Origin of Product

United States

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